molecular formula C13H18N2O4 B1609605 Z-D-Orn-OH CAS No. 112229-51-3

Z-D-Orn-OH

Cat. No.: B1609605
CAS No.: 112229-51-3
M. Wt: 266.29 g/mol
InChI Key: ZYGRWJVRLNJIMR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis and as a building block in the preparation of various pharmaceuticals. The compound’s structure includes an amino group, a benzyloxycarbonyl-protected amino group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid typically involves the protection of the amino group of a suitable amino acid precursor, followed by selective deprotection and further functionalization.

Industrial Production Methods

Industrial production of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid often employs biocatalysis due to its high enantioselectivity and environmentally friendly nature. Enzymes such as amino acid oxidases and aminotransferases are used to achieve the desired chirality and functionalization .

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected amino acids, amides, and esters, which are useful intermediates in further synthetic applications .

Scientific Research Applications

®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection at later stages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in research and industry .

Properties

IUPAC Name

(2R)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRWJVRLNJIMR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427172
Record name N~2~-[(Benzyloxy)carbonyl]-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112229-51-3
Record name N~2~-[(Benzyloxy)carbonyl]-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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